Cyanopindolol hemifumarate

Catalog No.
S004297
CAS No.
M.F
C36H46N6O8
M. Wt
690.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanopindolol hemifumarate

Product Name

Cyanopindolol hemifumarate

IUPAC Name

(E)-but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile

Molecular Formula

C36H46N6O8

Molecular Weight

690.8 g/mol

InChI

InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

ZSBITJKBOWVCCI-WXXKFALUSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O

Synonyms

4-[3-[tert-Butylamino]-2-hydroxypropoxy]-1H-indole-2-carbonitrile hemifumarate

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=C/C(=O)O)\C(=O)O

Description

5-HT1A and 5-HT1B antagonist; also β-adrenergic antagonist
5-HT1A/1B antagonist with roughly equal affinity at each receptor; also a β-adrenoceptor antagonist.

Pharmacological Profile:

Cyanopindolol hemifumarate is a research tool used in scientific studies due to its dual antagonistic properties. It functions as:

  • 5-HT1A/1B antagonist: It binds and blocks the activity of serotonin receptor subtypes 1A and 1B. These receptors are widely distributed in the central nervous system and play various roles, including mood regulation, anxiety, and cognition.
  • β-adrenergic antagonist: It blocks the action of beta-adrenergic receptors, which are involved in numerous physiological functions like heart rate, blood pressure, and airway smooth muscle contraction.

Applications in Research:

The unique dual antagonism of cyanopindolol hemifumarate makes it valuable in various research areas, including:

  • Understanding the role of serotonin signaling in:
    • Depression and anxiety: Studies investigate the involvement of 5-HT1A and 1B receptors in these disorders and how their modulation by cyanopindolol hemifumarate affects behavioral and neurochemical changes.
    • Cognitive function: Research explores the role of these receptors in learning, memory, and decision-making, and how cyanopindolol hemifumarate impacts these processes.
  • Investigating the interaction between the serotonergic and adrenergic systems: The dual antagonism of cyanopindolol hemifumarate allows scientists to study how these two systems interact in various physiological and pathological conditions.
  • Studying the effects of beta-adrenergic blockade in various contexts: While the primary focus is often on the serotonergic effects, the beta-adrenergic antagonism of cyanopindolol hemifumarate can also be relevant in specific research areas, such as investigating the impact on cardiovascular function or airway reactivity.

Cyanopindolol hemifumarate is a chemical compound recognized primarily for its role as a selective beta-adrenergic receptor antagonist. It is derived from pindolol, which is a non-selective beta-blocker. The compound's structure includes a cyanide group attached to the pindolol framework, enhancing its specificity for beta-adrenergic receptors, particularly in cardiovascular and neurological research contexts. Cyanopindolol hemifumarate is often utilized in pharmacological studies to explore the mechanisms of beta-adrenergic signaling and its implications in various physiological processes .

  • β-adrenergic antagonism: It competes with adrenaline (epinephrine) for binding to β-adrenergic receptors, potentially leading to lowered heart rate and blood pressure [].
  • 5-HT1A/B antagonism: By blocking these serotonin receptors, it may influence mood, anxiety, and cognition, although the exact mechanisms are under investigation [].

  • Oxidation: This involves the addition of oxygen or removal of hydrogen, typically facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: This process entails the addition of hydrogen or removal of oxygen, often using reducing agents like lithium aluminum hydride.
  • Substitution: In this reaction, one functional group is replaced by another, commonly utilizing halogens or alkylating agents.

The specific products formed during these reactions depend on the conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can lead to deoxygenated forms.

Cyanopindolol hemifumarate exhibits significant biological activity through its action on beta-adrenergic receptors. It selectively binds to these receptors, inhibiting the action of neurotransmitters such as norepinephrine and epinephrine. This inhibition results in decreased heart rate and blood pressure, making it useful in studying cardiovascular conditions. Additionally, it plays a role in understanding neurotransmitter release mechanisms and their physiological effects .

The synthesis of cyanopindolol hemifumarate typically involves several steps starting from pindolol. The process includes:

  • Introduction of the Cyanide Group: This step modifies the pindolol structure to enhance its receptor selectivity.
  • Formation of Hemifumarate Salt: The final product is obtained by reacting with fumaric acid under controlled conditions to ensure proper stereochemistry.

In industrial settings, the synthesis is optimized for yield and purity, often employing automated systems for monitoring reaction parameters and ensuring compliance with quality control standards .

Cyanopindolol hemifumarate has diverse applications across several fields:

  • Pharmacology: It serves as a model compound for developing new drugs targeting beta-adrenergic receptors, particularly for treating cardiovascular diseases.
  • Analytical Chemistry: Used as a reference compound in studies concerning beta-adrenergic receptor antagonists.
  • Biological Research: Investigates the physiological roles of beta-adrenergic receptors in processes such as heart rate regulation and neurotransmitter dynamics .

Studies involving cyanopindolol hemifumarate have focused on its binding kinetics to beta-adrenergic receptors. Research indicates that this compound demonstrates unique binding characteristics compared to other antagonists, which may influence its efficacy and selectivity. For instance, it has been shown to exhibit slower dissociation rates from beta-1 adrenergic receptors compared to other compounds like bisoprolol, suggesting a potentially higher affinity for these sites .

Cyanopindolol hemifumarate shares similarities with several other compounds that act on beta-adrenergic receptors. Here are some notable examples:

Compound NameTypeSelectivityUnique Features
PindololNon-selective antagonistNon-selectiveOriginal compound from which cyanopindolol is derived
BisoprololSelective antagonistBeta-1 selectiveHigher affinity for beta-1 receptors
PropranololNon-selective antagonistNon-selectiveWidely used for anxiety and hypertension
AtenololSelective antagonistBeta-1 selectiveCommonly prescribed for hypertension
CarvedilolNon-selective antagonistNon-selectiveAlso has alpha-blocking properties

Cyanopindolol hemifumarate's uniqueness lies in its specific binding properties and its application as a research tool for understanding beta-adrenergic signaling pathways more effectively than many other compounds .

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

690.33771245 g/mol

Monoisotopic Mass

690.33771245 g/mol

Heavy Atom Count

50

Dates

Modify: 2024-04-14

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